Flumethasone 17-ketone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWAIKMRBAVPM-JRXMGOECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25256-97-7 |

Source

|

| Record name | Flumethasone 17-ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025256977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMETHASONE 17-KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0ADW48IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Flumethasone and its 17-Ketone Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethasone, a potent synthetic corticosteroid of the glucocorticoid family, is distinguished by its dual fluorine substitutions at the 6α and 9α positions, which significantly enhance its anti-inflammatory activity. While Flumethasone itself has seen clinical use, its derivatives serve as critical starting materials for other important pharmaceuticals. This guide provides a detailed exploration of the synthetic pathway to Flumethasone and the subsequent conversion to its 17-ketone analogue, a key intermediate in the synthesis of other advanced corticosteroids. We will delve into the strategic considerations behind each reaction step, offering insights into the chemical logic that underpins this complex synthesis.

Part 1: The Core Synthesis of Flumethasone

The industrial synthesis of Flumethasone is a multi-step process that typically begins with a readily available steroid precursor. A common and efficient starting material is 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (often referred to as 8DM acetate).[1][2] The synthesis hinges on the strategic introduction of two fluorine atoms and the subsequent opening of the epoxide ring.

Step 1: Enolization to Activate the C6 Position

The introduction of the first fluorine atom at the 6α-position requires the activation of this site. This is achieved by converting the 3-keto group into an enol ester.[3][4][5] This transformation is critical as it creates a nucleophilic double bond between C3 and C4, which can then react with an electrophilic fluorinating agent.

Protocol:

-

The starting material, 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, is dissolved in a mixture of N,N-dimethylacetamide (DMA) and pyridine.[6]

-

Benzoyl chloride is added to the solution, and the mixture is heated to approximately 80-85°C.[5][6]

-

The reaction proceeds to form the 3-enol benzoate.

Causality of Experimental Choices:

-

Pyridine: Acts as a base to facilitate the enolization and to neutralize the HCl generated during the reaction with benzoyl chloride.

-

Benzoyl Chloride: Forms a stable enol ester, which directs the subsequent electrophilic attack to the C6 position.

Step 2: Electrophilic Fluorination at C6

With the C6 position activated, an electrophilic fluorinating agent is introduced to install the first fluorine atom stereoselectively.[1]

Protocol:

-

The 3-enol benzoate from the previous step is dissolved in acetonitrile containing a small amount of water.

-

The solution is cooled, typically to around -5°C.

-

An electrophilic fluorinating agent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), is added.[3][6][7][8]

-

The reaction mixture is stirred until the fluorination is complete.

Causality of Experimental Choices:

-

Selectfluor®: This reagent is a powerful and relatively safe electrophilic fluorine source, known for its high efficiency and selectivity in fluorinating electron-rich substrates like enol esters.

-

Acetonitrile/Water: This solvent system provides good solubility for both the steroid and the fluorinating agent. The controlled temperature helps to manage the reactivity and prevent side reactions.

Step 3: Deprotection of the 3-Enol Ester

Following the successful introduction of the 6α-fluoro group, the enol ester at C3 must be removed to regenerate the 3-keto-Δ⁴ functionality.

Protocol:

-

The reaction mixture from the fluorination step is treated with an aqueous solution of sodium metabisulfite and ammonia.[6][8]

-

This hydrolysis step removes the benzoate group and yields 6α-fluoro-9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.

Causality of Experimental Choices:

-

Sodium Metabisulfite and Ammonia: This combination provides a mild basic condition suitable for the hydrolysis of the enol ester without affecting other sensitive functional groups in the molecule.

Step 4: Epoxide Ring Opening and C9 Fluorination

The final key transformation in the synthesis of Flumethasone is the opening of the 9β,11β-epoxide ring with a fluoride source. This reaction simultaneously introduces the second fluorine atom at the 9α-position and generates the 11β-hydroxyl group, which is crucial for glucocorticoid activity.

Protocol:

-

The 6α-fluoro intermediate is treated with hydrogen fluoride (HF) in a solvent such as dimethylformamide (DMF) or in 70% hydrofluoric acid.[6][9]

-

The reaction is typically carried out at low temperatures (-10°C to -15°C) to control the highly reactive nature of HF.[9]

-

This step yields Flumethasone 21-acetate.

Causality of Experimental Choices:

-

Hydrogen Fluoride (HF): Serves as both the fluoride source and the acid catalyst for the epoxide ring opening. The stereochemistry of the attack leads to the desired 9α-fluoro and 11β-hydroxyl configuration.

Step 5: Hydrolysis of the 21-Acetate

To obtain Flumethasone free alcohol, the 21-acetate ester is hydrolyzed.

Protocol:

-

Flumethasone 21-acetate is treated with a base, such as methanolic potassium hydroxide, at low temperatures (-15°C to -5°C).[3]

-

The reaction is monitored by HPLC, and upon completion, the mixture is neutralized to yield Flumethasone.

Causality of Experimental Choices:

-

Methanolic Potassium Hydroxide: A standard reagent for the saponification of esters. The low temperature helps to prevent potential side reactions.

Visualizing the Flumethasone Synthesis Pathway

Caption: Synthetic pathway of Flumethasone.

Part 2: Synthesis of the 17-Ketone Analogue

The 17-ketone derivative of Flumethasone is a valuable intermediate for the synthesis of other corticosteroids, such as Fluticasone. The key transformation is the oxidative cleavage of the C17-C20 bond. This is typically achieved by first converting Flumethasone to its 17-carboxyl androsten analogue, often referred to as the "hydroxyacid".[1][3]

Step 1: Oxidative Cleavage to the 17-Carboxyl Androsten Analogue ("Hydroxyacid")

The dihydroxyacetone side chain at C17 of Flumethasone is susceptible to oxidative cleavage.

Protocol:

-

Flumethasone is suspended in a solvent such as tetrahydrofuran (THF).[3][8]

-

An aqueous solution of an oxidizing agent, such as periodic acid (HIO₄) or sodium periodate, is added slowly to the suspension.[1][8]

-

The reaction is stirred at a controlled temperature (e.g., 20°C) until completion, which can be monitored by HPLC.[3][8]

-

Upon completion, the product, 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-17β-carboxy-androsta-1,4-diene-3-one, is precipitated and purified.[3]

Causality of Experimental Choices:

-

Periodic Acid: This is a specific and effective reagent for the cleavage of vicinal diols. In the case of the corticosteroid side chain, it cleaves the bond between C17 and C20 after initial oxidation.

Alternative One-Pot Hydrolysis and Oxidation

A more streamlined approach involves the simultaneous deacetylation of Flumethasone 21-acetate and oxidative cleavage.

Protocol:

-

Flumethasone 21-acetate is treated with methanolic potassium hydroxide in the presence of aqueous hydrogen peroxide.[3][6]

-

The reaction is carried out at a controlled temperature (e.g., 10°C).

-

After the reaction is complete, acidification of the mixture yields the desired "hydroxyacid".[3]

Causality of Experimental Choices:

-

Hydrogen Peroxide: In a basic medium, it acts as the oxidant for the cleavage of the side chain. This one-pot method improves process efficiency by combining two steps.

Step 2: Conversion to the 17-Ketone (Proposed Pathway)

The direct synthesis of the Flumethasone 17-ketone is not as widely documented as the "hydroxyacid." However, its formation can be logically deduced. The "hydroxyacid" is a β-hydroxy acid, which upon oxidation of the 17α-hydroxyl group would yield a β-keto acid. β-keto acids are known to be unstable and readily undergo decarboxylation to form a ketone.

Proposed Protocol:

-

The "hydroxyacid" (6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-17β-carboxy-androsta-1,4-diene-3-one) is dissolved in a suitable organic solvent.

-

A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is used to selectively oxidize the 17α-hydroxyl group to a ketone.

-

The resulting β-keto acid intermediate would likely be unstable and undergo spontaneous decarboxylation upon gentle heating or during workup to yield the desired 6α,9α-difluoro-11β-hydroxy-16α-methyl-androsta-1,4-diene-3,17-dione (this compound).

Causality of Experimental Choices:

-

Selective Oxidation: The choice of a mild oxidizing agent is crucial to avoid over-oxidation or other side reactions on the steroid nucleus.

-

Decarboxylation: The inherent instability of the β-keto acid intermediate drives the formation of the 17-ketone.

Visualizing the 17-Ketone Synthesis Pathway

Caption: Synthesis of this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |

| Flumethasone | C₂₂H₂₈F₂O₅ | 410.45 | Epoxide opening with HF |

| Flumethasone 21-Acetate | C₂₄H₃₀F₂O₆ | 452.49 | Precursor to Flumethasone |

| 17-Carboxyl Androsten Analogue | C₂₁H₂₄F₂O₅ | 394.41 | Oxidative cleavage of Flumethasone |

| This compound | C₂₀H₂₂F₂O₃ | 352.38 | Decarboxylation of β-keto acid |

Conclusion

The synthesis of Flumethasone and its 17-ketone analogue is a testament to the elegance and precision of modern steroid chemistry. Each step is carefully designed to achieve high stereoselectivity and yield. Understanding the underlying principles of each reaction not only allows for the efficient production of these important pharmaceutical compounds but also provides a framework for the development of new synthetic routes and novel corticosteroid derivatives. The pathways outlined in this guide represent established and logical approaches to the synthesis of these complex molecules, providing a solid foundation for further research and development in the field.

References

- 6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate - Vulcanchem. (n.d.).

-

Thalén, B. A., Axelsson, B. I., Andersson, P. H., Brattsand, R. L., Nylander, B., & Wickström, L. I. (1998). 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers. Steroids, 63(1), 37–43. [Link]

- Villax, I. (2002). Preparation of flumethasone and its 17-carboxyl androsten analogue. WO2002100878A1. Google Patents.

- Green Synthesis of Pharmaceutical Steroids. (2018, December 27). American Pharmaceutical Review.

- CN114380878A - Synthetic method of flumethasone. (n.d.). Google Patents.

- Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. (n.d.). CAS.

- RU2260596C1 - Method for preparing flumetasone, compound. (n.d.). Google Patents.

- Villax, I. (2003). Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue. US6528666B1. Google Patents.

- WO 2002100878 A1 - Flumethasone | PDF | Chemical Reactions | Hydroxide. (n.d.). Scribd.

- PREPARATION OF FLUMETHASONE AND ITS 17-CARBOXYL ANDROSTEN ANALOGUE. (2002). European Patent Office EP1395603 B1. Googleapis.com.

- 6α,9-Difluoro-11β,17,21-Trihydroxy-16α-Methylpregna-1,4-Diene-3,20-Dione 21-Acetate. (n.d.). ChemicalBook.

- ES2338768T3 - PREPARATION OF FLUMETASONA AND ITS ANALOG 17-CARBOXIL-ANDROSTENO. (n.d.). Google Patents.

- PROCESS FOR THE PREPARATION OF 17-DESOXY-CORTICOSTEROIDS. (2011). European Patent Office - EP 2596007 B1. Googleapis.com.

- WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids. (n.d.). Google Patents.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. CN114380878A - Synthetic method of flumethasone - Google Patents [patents.google.com]

- 3. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 4. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 5. ES2338768T3 - PREPARATION OF FLUMETASONA AND ITS ANALOG 17-CARBOXIL-ANDROSTENO. - Google Patents [patents.google.com]

- 6. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]

- 7. scribd.com [scribd.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

A Technical Guide to Elucidating the Glucocorticoid Activity of Flumethasone 17-Ketone

Foreword: From Parent Compound to Putative Metabolite

Flumethasone is a well-established, potent synthetic glucocorticoid of the corticosteroid class, recognized for its significant anti-inflammatory and immunosuppressive properties.[1][2][3][4] Its mechanism of action is primarily mediated through its agonistic activity on the glucocorticoid receptor (GR), leading to the modulation of gene expression.[1][2] Like many pharmaceuticals, flumethasone undergoes metabolic transformation in the body. While the complete metabolic profile is complex, one potential and chemically plausible metabolite is Flumethasone 17-ketone. This derivative arises from the oxidation of the C17 hydroxyl group of the dihydroxyacetone side chain. The critical question for drug development professionals and researchers is whether this metabolite retains biological activity. This guide provides a comprehensive experimental framework to thoroughly characterize the glucocorticoid activity of this compound.

The Central Hypothesis: Investigating the Glucocorticoid Potential of a Key Metabolite

The core of this investigation is to determine if this compound can bind to and activate the glucocorticoid receptor, thereby eliciting a biological response. Glucocorticoid action is multifaceted, but it can be broadly categorized into two main pathways: transactivation and transrepression.[5][6][7] Transactivation involves the binding of the GR to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to increased transcription. This pathway is associated with many of the metabolic side effects of glucocorticoids.[6] In contrast, transrepression, the hallmark of the anti-inflammatory effects of glucocorticoids, involves the GR interfering with the function of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][5][8] A desirable therapeutic profile for a glucocorticoid would be potent transrepression activity with minimal transactivation.[6][9]

This guide will outline the essential in vitro assays required to build a comprehensive biological activity profile for this compound, with a constant comparison to the parent compound, Flumethasone.

Visualizing the Glucocorticoid Signaling Pathway

Caption: Classical glucocorticoid receptor signaling pathway.

Phase 1: Determining Glucocorticoid Receptor Binding Affinity

The initial and most fundamental question is whether this compound can physically interact with the glucocorticoid receptor. A competitive radioligand binding assay is the gold standard for this determination.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human glucocorticoid receptor.

Materials:

-

Recombinant human glucocorticoid receptor

-

[³H]-Dexamethasone (radioligand)

-

Unlabeled Dexamethasone (positive control)

-

Flumethasone (parent compound control)

-

This compound (test compound)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled dexamethasone, flumethasone, and this compound in the assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, combine the recombinant human GR, a fixed concentration of [³H]-dexamethasone (typically at its Kₔ value), and varying concentrations of the test compounds or controls. Include wells for total binding (only [³H]-dexamethasone and GR) and non-specific binding (with a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the unbound radioligand. A common method is filtration through a glass fiber filter mat, which retains the receptor-ligand complexes.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Phase 2: Assessing Functional Glucocorticoid Activity

Binding to the GR does not guarantee a functional response. The following assays will determine if this compound can act as an agonist, and will differentiate between its transactivation and transrepression activities.

Experimental Protocol: GRE-Mediated Transactivation Assay

Objective: To measure the ability of this compound to induce gene expression via the glucocorticoid response element (GRE).

Materials:

-

A suitable human cell line (e.g., A549 or HEK293) stably transfected with a GRE-luciferase reporter construct.

-

Cell culture medium and supplements.

-

Flumethasone (positive control).

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of flumethasone or this compound (e.g., from 10⁻¹² M to 10⁻⁶ M) for 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and the Eₘₐₓ (maximal effect).

Experimental Protocol: NF-κB-Mediated Transrepression Assay

Objective: To measure the ability of this compound to repress NF-κB-mediated gene expression.

Materials:

-

A human cell line (e.g., A549) stably transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium and supplements.

-

An inflammatory stimulus to activate NF-κB (e.g., TNF-α or IL-1β).

-

Flumethasone (positive control).

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with serial dilutions of flumethasone or this compound for 1-2 hours.

-

Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the cells for a further 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity.

-

Data Analysis: Plot the percentage of inhibition of TNF-α-induced luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (inhibitory concentration for 50% of the response).

Visualizing the Proposed Experimental Workflow

Caption: Proposed experimental workflow for characterizing this compound.

Data Synthesis and Interpretation: Building a Comparative Profile

The data generated from these assays will allow for a comprehensive comparison of this compound with its parent compound, Flumethasone. The results should be summarized in a clear, tabular format.

| Compound | GR Binding Affinity (Kᵢ, nM) | Transactivation (EC₅₀, nM) | Transactivation (Eₘₐₓ, % of Flumethasone) | Transrepression (IC₅₀, nM) |

| Flumethasone | Expected low nM | Expected low nM | 100% | Expected sub-nM to low nM |

| This compound | To be determined | To be determined | To be determined | To be determined |

A potent and selective anti-inflammatory agent would ideally exhibit a low Kᵢ, a low IC₅₀ for transrepression, and a significantly higher EC₅₀ for transactivation (or a low Eₘₐₓ). This would indicate a separation of the desired anti-inflammatory effects from the potential metabolic side effects.[6][9]

Concluding Remarks: Towards a Complete Pharmacological Understanding

The biological activity of drug metabolites is a critical aspect of drug development and safety assessment. A metabolite can be inactive, possess similar activity to the parent compound, have a different pharmacological profile, or even be responsible for toxicity. The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to characterizing the glucocorticoid activity of this compound. The results of these studies will be invaluable to researchers, scientists, and drug development professionals in understanding the complete pharmacological profile of Flumethasone and its potential clinical implications.

References

- Vertex AI Search. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity. Accessed January 14, 2026.

- MedchemExpress.com. Flumethasone (Flumetasone) | GR Agonist. Accessed January 14, 2026.

- NIH. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease. Accessed January 14, 2026.

- PubChem - NIH. Flumethasone | C22H28F2O5 | CID 16490. Accessed January 14, 2026.

- bioRxiv. Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. Accessed January 14, 2026.

- Oxford Academic. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry. Accessed January 14, 2026.

- ResearchGate. In vitro and in vivo glucocorticoid receptor binding... Accessed January 14, 2026.

- PMC - NIH.

- Selleck Chemicals. Flumethasone | Glucocorticoid Receptor agonist | CAS 2135-17-3. Accessed January 14, 2026.

- Axon Medchem. Flumethasone | Glucocorticoid agonist | Axon 1169. Accessed January 14, 2026.

- PubMed.

- PubMed. Transrepression and transactivation potencies of inhaled glucocorticoids. Accessed January 14, 2026.

- PubMed. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. Accessed January 14, 2026.

- NIH. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. Accessed January 14, 2026.

- PubMed. Glucocorticoids: binding affinity and lipophilicity. Accessed January 14, 2026.

- PubMed. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Accessed January 14, 2026.

- PubMed. Adrenocortical suppression with topical flumethasone. Accessed January 14, 2026.

- PubMed. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement. Accessed January 14, 2026.

- Google Patents. CN114380878A - Synthetic method of flumethasone. Accessed January 14, 2026.

- Google Patents. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue. Accessed January 14, 2026.

- Review of Cornea and Contact Lenses. How Anti-Inflammatory Agents Work. Accessed January 14, 2026.

- Wikipedia. Flumetasone. Accessed January 14, 2026.

- PubMed. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo. Accessed January 14, 2026.

- The Human Metabolome Database. Showing metabocard for Flumethasone Pivalate (HMDB0014801). Accessed January 14, 2026.

- ResearchGate. Pharmacological properties of the enhanced-affinity glucocorticoid fluticasone furoate in vitro and an in vivo model of respiratory inflammatory disease. Accessed January 14, 2026.

- PubChem - NIH. This compound | C20H24F2O3 | CID 10991717. Accessed January 14, 2026.

- PMC - PubMed Central.

- ResearchGate. Relationship between glucocorticoid receptor binding affinity (Table 1)... Accessed January 14, 2026.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Flumetasone - Wikipedia [en.wikipedia.org]

- 5. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Flumethasone and its derivatives

An In-Depth Technical Guide on the Discovery and History of Flumethasone and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Flumethasone and its derivatives. It traces the evolution from early corticosteroids to the synthesis of highly potent fluorinated compounds. The guide delves into the intricate mechanisms of action, structure-activity relationships, and the pivotal chemical modifications that have enhanced therapeutic efficacy while mitigating adverse effects. Detailed methodologies for synthesis and analytical characterization are presented, alongside a discussion of clinical applications. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the scientific journey of this significant class of corticosteroids.

The Genesis of a New Era in Anti-Inflammatory Therapy: The Dawn of Corticosteroids

The story of Flumethasone begins with the broader history of corticosteroids. For centuries, inflammatory diseases posed a significant therapeutic challenge. The discovery of the adrenal cortex's role in regulating inflammation was a pivotal moment in medicine. In the 1930s, the first adrenal extracts were successfully used, and by the late 1940s, cortisone was being used to treat rheumatoid arthritis. This culminated in a Nobel Prize for the foundational work on adrenal steroids.[1][2]

A landmark event occurred in 1952 when Marion Sulzberger and Victor Witten reported the successful topical application of hydrocortisone (Compound F) for various skin conditions.[1][3][4][5] This discovery opened the floodgates for the development of synthetic corticosteroids with improved potency and safety profiles. The initial compounds, while effective, had limitations, including significant mineralocorticoid side effects and the need for high doses. This spurred a quest among medicinal chemists to modify the basic steroid structure to enhance its anti-inflammatory properties.[3][6]

The Fluorination Revolution: The Emergence of Flumethasone

The 1960s marked a significant leap forward with the introduction of fluorinated corticosteroids.[1][6] By strategically adding fluorine atoms to the steroid nucleus, scientists could dramatically increase the molecule's anti-inflammatory potency. Flumethasone, a difluorinated corticosteroid, emerged during this innovative period.[6] It was patented in 1951 and received approval for medical use in 1964.[7]

The key structural modifications that define Flumethasone are the fluorine atoms at the 6α and 9α positions of the steroid backbone. These additions significantly enhance its glucocorticoid receptor binding affinity and intrinsic activity, leading to a potent anti-inflammatory effect. In animal models, Flumethasone has demonstrated anti-inflammatory activity 420 times that of cortisone.[7][8]

Molecular Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of Flumethasone, like other glucocorticoids, are mediated through its interaction with the glucocorticoid receptor (GR).[9][10] This intracellular receptor, upon binding to Flumethasone, translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The Flumethasone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and interleukin-1 receptor antagonist.[11]

-

Transrepression: More significantly for its anti-inflammatory effects, the Flumethasone-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[11] This interaction prevents these factors from promoting the transcription of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[11][12]

Caption: Glucocorticoid signaling pathway of Flumethasone.

Key Derivatives of Flumethasone: Tailoring for Topical and Targeted Delivery

While Flumethasone itself is a potent corticosteroid, the development of its derivatives has been crucial for optimizing its therapeutic applications, particularly for topical use.

Flumethasone Pivalate

The most notable derivative is Flumethasone pivalate.[13][14] This compound is an ester of Flumethasone, where a pivalate group (trimethylacetate) is attached at the 21-position. This chemical modification significantly increases the lipophilicity of the molecule. The enhanced lipophilicity allows for better penetration into the skin and localization of the anti-inflammatory effect at the site of application.[15] This targeted delivery minimizes systemic absorption and, consequently, the risk of systemic side effects. Flumethasone pivalate has become a mainstay in the treatment of various inflammatory skin conditions, including eczema, psoriasis, and dermatitis.[13] It is often formulated in creams, ointments, and solutions.[13] Clinical trials as early as 1966 demonstrated its efficacy as a topical steroid.[16]

Fluticasone: A Significant Successor

Flumethasone also serves as a key intermediate in the synthesis of other important corticosteroids, most notably Fluticasone.[17][18] The synthesis of Fluticasone propionate, a widely used inhaled corticosteroid for asthma, can begin with Flumethasone.[17] This underscores the foundational importance of Flumethasone in the broader landscape of corticosteroid development.

The Art of Synthesis: From Precursors to Potent Molecules

The chemical synthesis of Flumethasone is a multi-step process that requires precise control over stereochemistry. While various synthetic routes have been developed over the years, a common approach involves starting from a key intermediate like 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.[17]

A simplified overview of a synthetic pathway is as follows:

-

Enolester Formation: The starting intermediate reacts with benzoyl chloride to form an enolester.[17]

-

Electrophilic Fluorination: A fluorine atom is introduced at the 6α-position using an electrophilic fluorinating agent.[17]

-

Deprotection: The protecting group at the C3 position is removed.[17]

-

Epoxide Opening and Fluorination: The 9β,11β-epoxide is opened with hydrogen fluoride, which introduces the second fluorine atom at the 9α-position and forms the 11β-hydroxyl group.[19]

-

Hydrolysis: The acetate group at the 21-position is hydrolyzed to yield Flumethasone.[19]

More recent synthetic methods aim to improve efficiency, reduce the number of steps, and avoid the use of toxic reagents, aligning with the principles of green chemistry.[20][21]

Caption: Simplified workflow for the chemical synthesis of Flumethasone.

Ensuring Purity and Potency: Analytical Characterization

The rigorous analysis of Flumethasone and its derivatives is essential for quality control in pharmaceutical manufacturing. A variety of analytical techniques are employed to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API) and its formulations.

| Analytical Technique | Purpose | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of Flumethasone and its impurities. | High resolution, sensitivity, and reproducibility. Widely used in quality control.[22][23] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural elucidation of metabolites and degradation products. High-sensitivity quantification. | Provides molecular weight and fragmentation data for definitive identification.[24][25] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and impurities. | Excellent for separating and identifying thermally stable and volatile compounds.[24][26] |

| Thin-Layer Chromatography (TLC) | Rapid screening and identification. | Simple, cost-effective method for preliminary analysis.[23] |

Experimental Protocol: HPLC Analysis of Flumethasone Pivalate Cream

-

Sample Preparation: a. Accurately weigh a portion of the cream formulation containing a known amount of Flumethasone pivalate. b. Dissolve the sample in a suitable solvent, such as methanol or acetonitrile. c. Use sonication and vortexing to ensure complete extraction of the active ingredient. d. Centrifuge or filter the sample to remove excipients. e. Dilute the resulting solution to a known concentration within the calibration range of the instrument.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 240 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: a. Prepare a series of standard solutions of Flumethasone pivalate of known concentrations. b. Inject the standards to generate a calibration curve of peak area versus concentration. c. Inject the prepared sample solution. d. Quantify the amount of Flumethasone pivalate in the sample by comparing its peak area to the calibration curve.

Structure-Activity Relationships: The Molecular Blueprint for Potency

The potent anti-inflammatory activity of Flumethasone is a direct result of its specific chemical structure. The key structure-activity relationships (SAR) are summarized below:

| Structural Feature | Impact on Activity |

| 6α-Fluoro Group | Increases glucocorticoid activity and reduces mineralocorticoid (salt-retaining) activity. |

| 9α-Fluoro Group | Potentiates glucocorticoid activity and enhances anti-inflammatory effects. |

| 16α-Methyl Group | Eliminates mineralocorticoid activity. |

| 1,4-Diene in A-ring | Enhances glucocorticoid activity compared to the 4-ene structure. |

| 17α- and 21-Hydroxyl Groups | Essential for glucocorticoid activity. |

| 21-Pivalate Ester (in Flumethasone Pivalate) | Increases lipophilicity, enhancing topical penetration and duration of action. |

The combination of these structural features results in a molecule with high glucocorticoid potency and minimal unwanted mineralocorticoid effects, making it a highly effective and relatively safe anti-inflammatory agent, particularly for topical applications.[27]

Clinical Landscape and Therapeutic Applications

Flumethasone and its derivatives are primarily used in the treatment of a wide range of inflammatory and allergic conditions.

-

Dermatology: Flumethasone pivalate is widely prescribed for inflammatory dermatoses such as atopic dermatitis, contact dermatitis, eczema, and psoriasis.[13]

-

Otology: It is also used in combination with anti-infective agents (like clioquinol) for the treatment of external ear infections (otitis externa), where inflammation is a significant component.[7]

-

Oral Diseases: Some studies have shown the efficacy of Flumethasone pivalate in treating oral inflammatory conditions like aphthous stomatitis and periodontitis.[28]

-

Veterinary Medicine: Flumethasone is approved for use in cats, dogs, and horses to treat various inflammatory, allergic, and rheumatic conditions.[7][29] This includes musculoskeletal issues, skin disorders, and allergic reactions.[29]

Conclusion and Future Perspectives

The discovery and development of Flumethasone and its derivatives represent a significant chapter in the history of medicinal chemistry and pharmacology. The strategic application of fluorination and esterification transformed the therapeutic landscape for inflammatory diseases, providing clinicians with potent and targeted treatment options. The journey from the early adrenal extracts to the sophisticated synthetic corticosteroids like Flumethasone exemplifies the power of structure-activity relationship studies in drug design.

Future research in the field of corticosteroids continues to focus on developing compounds with an even more favorable risk-benefit ratio. This includes the design of "soft" steroids that are rapidly metabolized to inactive forms after exerting their therapeutic effect, further minimizing the potential for systemic side effects. The legacy of Flumethasone, however, remains as a testament to the innovation that has shaped modern anti-inflammatory therapy.

References

- Corticosteroids-Mechanisms of Action in Health and Disease - PMC - PubMed Central. (n.d.).

- Comparison of the Analysis of Corticosteroids Using Different Techniques - PubMed. (n.d.).

- Corticosteroids - mechanisms of action - Australian Prescriber. (1996, April 1).

- Evolution and Development of Topical Corticosteroids - Plastic Surgery Key. (2018, March 5).

- Corticosteroid Mechanism of Action - YouTube. (2025, March 3).

- A Short History of Topical Corticosteroids. (n.d.).

- Molecular mechanisms of corticosteroid actions - PubMed. (n.d.).

- Corticosteroids mechanism of action: Significance and symbolism. (2025, February 21).

- Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. (n.d.).

- Topical corticosteroids in dermatology. (n.d.).

- Topical Corticosteroids in Dermatology: From Chemical Development to Galenic Innovation and Therapeutic Trends. (2015, February 28).

- Evolution and Development of Topical Corticosteroids | Request PDF. (n.d.).

- Flumethasone | C22H28F2O5 | CID 16490 - PubChem. (n.d.).

- A clinical trial of a new topical steroid. Locorten (flumethasone pivalate--27913ba) - PubMed. (n.d.).

- Green Synthesis of Pharmaceutical Steroids. (2018, December 27).

- Flumetasone - Wikipedia. (n.d.).

- Flumethasone | Axplora. (n.d.).

- Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents. (n.d.).

- Synthesis and structure-activity relationships of novel cationic lipids with anti-inflammatory and antimicrobial activities - PMC. (n.d.).

- What is the structure–activity relationship of fluticasone? - ResearchGate. (2014, December 9).

- Synthetic method of flumethasone - Google Patents. (n.d.).

- Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. (2023, December 29).

- Flumetasone. (n.d.).

- Flumethasone Pivalate - Axplora. (n.d.).

- Flumethasone | Glucocorticoid Receptor agonist | CAS 2135-17-3. (n.d.).

- Flumethasone Pivalate | C27H36F2O6 | CID 443980 - PubChem. (n.d.).

- Analytical strategies for the direct mass spectrometric analysis of steroid and corticosteroid phase II metabolites | Request PDF. (2025, August 10).

- Analysis of corticosteroids by high performance liquid chromatography-electrospray mass spectrometry. | Semantic Scholar. (n.d.).

- IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC 1. (n.d.).

- Flumethasone pivalate (Flumethasone 21-pivalate) | Glucocorticoid Corticosteroid. (n.d.).

- FDA Approves First Generic Flumethasone for Certain Anti-inflammatory Responsive Diseases in Cats, Dogs and Horses. (2023, April 5).

- Flumethasone pivalate (Locorten) in the treatment of oral diseases - PubMed. (n.d.).

- History of the development of corticosteroid therapy. (n.d.).

- Flumethasone (Flumetasone) | GR Agonist. (n.d.).

- Flumethasone | Glucocorticoid Receptor. (n.d.).

- Clinical Trials. (n.d.).

- ClinicalTrials.gov. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. historyofderm.com [historyofderm.com]

- 4. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. longdom.org [longdom.org]

- 6. Evolution and Development of Topical Corticosteroids | Plastic Surgery Key [plasticsurgerykey.com]

- 7. Flumetasone - Wikipedia [en.wikipedia.org]

- 8. Flumetasone [medbox.iiab.me]

- 9. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 11. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Corticosteroids mechanism of action: Significance and symbolism [wisdomlib.org]

- 13. axplora.com [axplora.com]

- 14. Flumethasone Pivalate | C27H36F2O6 | CID 443980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A clinical trial of a new topical steroid. Locorten (flumethasone pivalate--27913ba) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. axplora.com [axplora.com]

- 19. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]

- 20. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 21. CN114380878A - Synthetic method of flumethasone - Google Patents [patents.google.com]

- 22. Analysis of corticosteroids by high performance liquid chromatography-electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 23. asean.org [asean.org]

- 24. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and structure-activity relationships of novel cationic lipids with anti-inflammatory and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Flumethasone pivalate (Locorten) in the treatment of oral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. fda.gov [fda.gov]

A Comprehensive Technical Guide to Flumethasone 17-Ketone: Synthesis, Characterization, and Analytical Control

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Flumethasone, a moderately potent difluorinated corticosteroid, is widely utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] The synthesis and storage of Flumethasone, like any complex organic molecule, can lead to the formation of related substances or impurities. Understanding the profile of these impurities is a critical regulatory and scientific requirement. This guide provides an in-depth technical overview of a key related compound: Flumethasone 17-ketone.

This document will delve into the chemical identity, synthesis, and analytical methodologies pertinent to this compound. The insights provided are geared towards researchers, scientists, and drug development professionals, offering a foundational understanding of this specific impurity and the rationale behind the stringent control strategies employed in pharmaceutical quality assurance.

Chemical Identity of this compound

This compound is a derivative of Flumethasone characterized by the oxidation of the C17 side chain.[4] This transformation results in the formation of a ketone group at the 17th position. The precise identification and characterization of such impurities are fundamental for their monitoring and control.

| Identifier | Value | Source |

| CAS Number | 25256-97-7 | [5][6][7] |

| Molecular Formula | C₂₀H₂₄F₂O₃ | [5][6][7] |

| Molecular Weight | 350.41 g/mol | [5][6][7] |

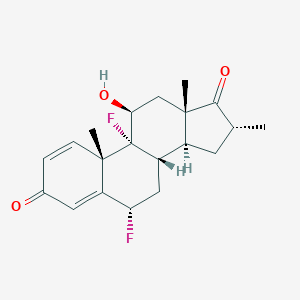

| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | [7] |

| Synonyms | 17-Keto Flumethasone, (6a,11b,16a)-6,9-Difluoro-11-hydroxy-16-methylandrosta-1,4-diene-3,17-dione | [6][7] |

Formation and Synthesis

This compound can arise as a process-related impurity during the synthesis of Flumethasone or as a degradation product. The primary pathway for its formation is the oxidative cleavage of the C17 dihydroxyacetone side chain of the parent Flumethasone molecule.

One documented method for the synthesis of the 17-carboxyl analogue of Flumethasone involves the oxidation of Flumethasone using an oxidizing agent like periodic acid.[8][9] This process proceeds through the formation of the 17-ketone derivative. The reaction cleaves the bond between C17 and C20 of the Flumethasone side chain.

The chemical transformation from Flumethasone to this compound is illustrated in the diagram below.

Sources

- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. usbio.net [usbio.net]

- 5. allmpus.com [allmpus.com]

- 6. 17-KETO FLUMETHASONE - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. This compound | C20H24F2O3 | CID 10991717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Pharmacological profile of Flumethasone 17-ketone

An In-Depth Technical Guide to the Pharmacological Profile of Flumethasone and the Characterization of its 17-Ketone Metabolite

Abstract

Flumethasone is a potent, synthetic, difluorinated corticosteroid widely utilized in both human and veterinary medicine for its significant anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2][3] Its therapeutic efficacy is intrinsically linked to its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression. As with all xenobiotics, the metabolism of flumethasone is a critical determinant of its activity, duration of action, and potential for adverse effects. This technical guide provides a comprehensive overview of the established pharmacological profile of flumethasone. More importantly, it serves as a detailed procedural manual for the complete pharmacological characterization of its key, yet less-studied, derivative: Flumethasone 17-ketone. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to elucidate the binding affinity, functional activity, and in vivo potency of this metabolite, thereby enabling a more complete understanding of the parent drug's overall disposition and effect.

The Parent Compound: Flumethasone

Flumethasone is a medium-potency glucocorticoid characterized by fluorine atoms at positions C6 and C9, which enhance its potency and lipid solubility for deeper dermal penetration in topical formulations.[1]

Physicochemical Properties

A foundational understanding begins with the molecule's physical and chemical characteristics, which govern its formulation, absorption, and receptor interaction.

| Property | Flumethasone | This compound |

| Molecular Formula | C₂₂H₂₈F₂O₅[2] | C₂₀H₂₄F₂O₃[4][5] |

| Molecular Weight | 410.45 g/mol [1][2] | 350.4 g/mol [5] |

| CAS Number | 2135-17-3 | 25256-97-7[4][5] |

| Solubility | Poorly soluble in water; Soluble in ethanol, DMSO, acetone.[1] | Soluble in Methanol.[5] |

Core Mechanism of Action: Glucocorticoid Receptor Agonism

Flumethasone's pharmacological effects are mediated through its binding to the cytosolic Glucocorticoid Receptor (GR).[3][6] This interaction initiates a cascade of molecular events that form the basis of its therapeutic action.

Upon binding, the GR-ligand complex dissociates from chaperone proteins (like Hsp90), undergoes a conformational change, and translocates to the nucleus.[7][8] Within the nucleus, the activated complex modulates gene transcription through two primary mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7][9] This action upregulates the expression of anti-inflammatory proteins such as Glucocorticoid-Induced Leucine Zipper (GILZ) and various phosphatases that interfere with inflammatory signaling pathways.[9]

-

Transrepression: The GR monomer can inhibit the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central drivers of pro-inflammatory cytokine, chemokine, and adhesion molecule production.[6][10] This "tethering" mechanism is a cornerstone of glucocorticoids' potent anti-inflammatory effects.

This compound: The Metabolite in Focus

The transformation of a parent drug into its metabolites can significantly alter its pharmacological profile. This compound is a derivative formed by the metabolic modification of the C17 side chain.[11] Understanding its properties is crucial, as it could contribute to the overall therapeutic effect, possess unique activities, or serve as a biomarker for drug exposure. While direct pharmacological data is limited, its profile can be systematically determined using the methodologies outlined below.

Methodologies for Pharmacological Characterization

To define the pharmacological profile of this compound, a tiered approach starting with in vitro receptor interactions and progressing to in vivo functional outcomes is essential.

In Vitro Assessment of Glucocorticoid Receptor Interaction

The primary investigation must quantify the metabolite's ability to bind and activate the GR.

Causality: The affinity with which a ligand binds to its receptor (expressed as Kᵢ or Kₑ) is a primary determinant of its potency.[7] A high-affinity interaction means a lower concentration of the compound is needed to occupy a significant number of receptors and elicit a biological response. Comparing the binding affinity of this compound to that of the parent Flumethasone and a standard agonist like Dexamethasone provides a direct measure of its relative potency at the receptor level.

Protocol: Radioligand Competitive Binding Assay

This self-validating system determines the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the GR.

-

Receptor Preparation: Utilize purified recombinant human GR or cell lysates from cells overexpressing the GR (e.g., HEK293 cells).[12]

-

Incubation: Incubate the receptor preparation with a fixed, low concentration of a radiolabeled GR agonist (e.g., [³H]-dexamethasone).

-

Competition: Add varying concentrations of the unlabeled test compound (this compound) to the incubation mixture in parallel wells.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically requires incubation for several hours at 4°C).

-

Separation: Separate the receptor-bound radioligand from the free, unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the larger receptor complexes.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[12]

Causality: Binding to the GR is necessary but not sufficient for a pharmacological effect. A compound could be an agonist (activator), an antagonist (blocker), or a selective modulator. Functional assays are required to determine the nature and magnitude of the cellular response following receptor binding.

Protocol: Dual Luciferase Reporter Gene Assay

This assay quantifies the ability of a GR ligand to induce both transactivation (via a GRE) and transrepression (via an NF-κB or AP-1 element).

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., human lung adenocarcinoma A549 cells, which endogenously express GR). Co-transfect the cells with two plasmids:

-

A firefly luciferase reporter plasmid containing a promoter with multiple GREs (for transactivation) or NF-κB/AP-1 response elements (for transrepression).

-

A Renilla luciferase control plasmid with a constitutive promoter, used to normalize for transfection efficiency and cell viability.

-

-

Compound Treatment: Treat the transfected cells with serial dilutions of this compound for a defined period (e.g., 6-24 hours). For transrepression assays, stimulate the cells with an inflammatory agent (e.g., TNFα to activate NF-κB) one hour after compound addition.[9]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the activity of both firefly and Renilla luciferases sequentially in the same lysate using a luminometer with dual injectors.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

For transactivation, plot the normalized luciferase activity against the log of compound concentration to determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximum effect).

-

For transrepression, plot the percentage inhibition of the TNFα-induced signal against the log of compound concentration to determine the IC₅₀ (concentration for 50% inhibition).

-

In Vivo Models for Potency and Efficacy

Causality: In vitro assays provide mechanistic detail but do not account for absorption, distribution, metabolism, and excretion (ADME). In vivo models are indispensable for evaluating a compound's true therapeutic potential and potency in a complex biological system.

Protocol: Topical Vasoconstrictor (Skin Blanching) Assay

This is the gold-standard method for determining the bioequivalence and potency of topical corticosteroids in humans and can be adapted for animal models.[13][14] The principle is that corticosteroids cause constriction of capillaries in the upper dermis, leading to visible skin blanching, the intensity of which correlates with anti-inflammatory potency.[15]

-

Animal Model: Use a suitable animal model, such as the hairless mouse or the flank of a domestic pig, which has skin structurally similar to humans.

-

Compound Application: Apply a fixed volume of the test compound (this compound in a suitable vehicle) and control compounds (Flumethasone, vehicle alone) to marked, distinct sites on the animal's skin.

-

Occlusion: The application sites may be covered with an occlusive dressing to enhance penetration, depending on the specific protocol.

-

Visual Scoring: At predetermined time points (e.g., 4, 8, 12, 24 hours) after application, remove the dressing and visually assess the degree of skin blanching at each site. Use a standardized scoring system (e.g., 0 = no blanching, 4 = maximal blanching).

-

Instrumental Measurement (Optional): For greater objectivity, use a chromameter or photoacoustic imaging to quantify the change in skin color (erythema) or blood vessel constriction.[15]

-

Data Analysis: Plot the mean blanching score against time for each compound to generate a dose-response or time-course curve. The area under the effect curve (AUEC) can be calculated to compare the total potency and duration of action of the different compounds.[14]

Pharmacokinetic and Toxicological Framework

A complete profile requires understanding how the compound behaves in the body over time and its potential for adverse effects.

Bioanalytical Methods

Causality: To study pharmacokinetics (PK), one must be able to accurately measure the concentration of the compound in biological fluids. A sensitive and specific analytical method is the bedrock of any PK/PD study.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of drugs and their metabolites in complex matrices like plasma, serum, and urine.[16][17][18]

-

Sample Preparation: Extract this compound from the biological matrix (e.g., plasma) using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[16][17]

-

Chromatographic Separation: Inject the extracted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the analyte from other components based on polarity.[19]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to a specific mode, such as Selected Reaction Monitoring (SRM), where a specific precursor ion (matching the molecular weight of this compound) is selected and fragmented, and a specific product ion is monitored for detection. This two-stage filtering provides exceptional specificity and sensitivity.[16]

-

Quantification: A calibration curve is generated using standards of known concentration, allowing for the precise quantification of the analyte in the unknown samples. The limit of detection for flumethasone in calf serum has been reported as low as 30 pg/ml.[16]

| Parameter | Typical Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Selected based on the chemical nature of the analyte to achieve optimal ionization efficiency. |

| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ of this compound | Isolates the ion corresponding to the analyte's molecular weight. |

| Product Ion (Q3) | A stable, abundant fragment ion | Provides a second layer of specificity for unambiguous identification and quantification. |

| Internal Standard | Deuterated this compound[11] | A stable isotope-labeled version of the analyte is ideal to correct for matrix effects and variations in extraction recovery and instrument response. |

Toxicological Assessment

The toxicological profile of this compound must be evaluated independently of the parent drug. While it may share classic glucocorticoid side effects (e.g., skin atrophy, metabolic changes), its potency for these effects could differ.[1][20] Standard preclinical toxicology studies, including cytotoxicity assays (in vitro) and repeat-dose toxicity studies (in vivo), are necessary to establish a comprehensive safety profile.

Conclusion

The pharmacological profile of Flumethasone is well-established as a potent glucocorticoid receptor agonist. However, a complete understanding of its in vivo action necessitates a thorough characterization of its metabolites, including this compound. This guide provides the strategic framework and detailed, field-proven methodologies required to achieve this. By systematically applying these protocols—from receptor binding and functional assays to in vivo potency and pharmacokinetic analysis—researchers can fully elucidate the pharmacological profile of this compound. This knowledge is critical for refining our understanding of flumethasone's therapeutic index and for the broader advancement of corticosteroid drug development.

References

- An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity. (n.d.). Google Books.

- Techniques for Measuring Glucocorticoid Receptor Agonist Binding Affinity: Application Notes and Protocols. (n.d.). Benchchem.

-

Penneys, N. S. (1992). Animal models for testing topical corticosteroid potency: a review and some suggested new approaches. International Journal of Dermatology, 31 Suppl 1, 6–8. [Link]

- Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc. (n.d.). OctoChem.

- C108297 glucocorticoid receptor binding affinity. (n.d.). Benchchem.

-

Vaughn, S. E., et al. (2018). In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease. IBD inflamm. bowel dis., 24(10), 2119-2127. [Link]

-

Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure. (2025). Environmental Toxicology and Chemistry. Retrieved January 14, 2026, from [Link]

- Räisänen, S. R., et al. (2011). Animal models to explore the effects of glucocorticoids on skeletal growth and structure. Journal of musculoskeletal & neuronal interactions, 11(3), 185-95.

-

Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. (2022). bioRxiv. Retrieved January 14, 2026, from [Link]

-

In vitro and in vivo glucocorticoid receptor binding assays. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Flumethasone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Brambilla, G., et al. (2001). Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 265–278. [Link]

-

El-Kimary, E. I., et al. (2022). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. Molecules, 27(23), 8527. [Link]

-

Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Brambilla, G., et al. (2001). Determination of flumethasone in calf urine and serum by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1–2), 265–278. Retrieved from [Link]

-

THE PHARMACOKINETICS AND PHARMACODYNAMICS OF FLUMETHASONE IN CAMELS. (n.d.). Veterinary World. Retrieved January 14, 2026, from [Link]

-

Htun, H., et al. (1998). Ligand-Selective Targeting of the Glucocorticoid Receptor to Nuclear Subdomains Is Associated with Decreased Receptor Mobility. Molecular Endocrinology, 12(10), 1477-1488. [Link]

-

Topical Dermatologic Corticosteroids: In Vivo Bioequivalence. (2023). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]

-

Kim, J., et al. (2023). In vivo quantitative photoacoustic monitoring of corticosteroid-induced vasoconstriction. Journal of Biomedical Optics, 28(2), 026002. [Link]

-

He, Y., et al. (2017). Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner. Molecular Pharmacology, 91(4), 394-403. [Link]

-

17-keto flumethasone. (n.d.). Allmpus. Retrieved January 14, 2026, from [Link]

-

Summary of Glucocorticoid Receptor Competitor Assay. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Flumethasone Pivalate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

- Preparation of flumethasone and its 17-carboxyl androsten analogue. (2002). Google Patents.

-

Flumetasone. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Flumethasone. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

- Synthetic method of flumethasone. (2022). Google Patents.

- Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue. (2003). Google Patents.

Sources

- 1. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc [octagonchem.com]

- 2. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flumetasone - Wikipedia [en.wikipedia.org]

- 4. This compound | C20H24F2O3 | CID 10991717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. academic.oup.com [academic.oup.com]

- 11. usbio.net [usbio.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Animal models for testing topical corticosteroid potency: a review and some suggested new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. In vivo quantitative photoacoustic monitoring of corticosteroid-induced vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sci-hub.box [sci-hub.box]

- 19. mdpi.com [mdpi.com]

- 20. joe.bioscientifica.com [joe.bioscientifica.com]

An In-Depth Technical Guide to the In Silico Modeling of Flumethasone 17-Ketone Receptor Binding

Abstract

This guide provides a comprehensive, technically-focused workflow for modeling the interaction between Flumethasone 17-ketone, a metabolite of the potent synthetic corticosteroid Flumethasone, and its primary physiological targets: the human Glucocorticoid Receptor (hGR) and Mineralocorticoid Receptor (hMR). As the activity and selectivity of steroid metabolites can significantly differ from the parent compound, rigorous in silico evaluation is a critical component of modern drug development and safety assessment. We will detail a self-validating protocol that integrates molecular docking to predict binding poses, extensive molecular dynamics (MD) simulations to assess complex stability, and end-point free energy calculations to quantify binding affinity. The causality behind each methodological choice is explained, providing researchers with the foundational knowledge to adapt and apply these techniques to other steroid-receptor systems.

Introduction: The Rationale for Modeling a Metabolite

Flumethasone is a powerful difluorinated corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1][2] Its mechanism of action is primarily mediated through agonism of the Glucocorticoid Receptor (GR), a nuclear receptor that functions as a ligand-dependent transcription factor.[3][4] Like other corticosteroids, Flumethasone also exhibits affinity for the Mineralocorticoid Receptor (MR), which can lead to off-target effects.[5] The metabolic fate of Flumethasone involves hepatic conversion to various forms, including the 17-ketone metabolite. This structural alteration, changing a hydroxyl group to a ketone at the C17 position, can profoundly impact the ligand's interaction with the receptor's binding pocket.

Understanding the binding profile of this compound is crucial for a complete pharmacological assessment. Does it retain high affinity for GR? Does its selectivity profile for GR versus MR change? Answering these questions through traditional wet-lab experiments is resource-intensive. In silico modeling offers a powerful, predictive framework to investigate these questions at an atomic level, guiding further experimental work. This guide provides a robust computational pipeline, from system preparation to advanced simulation analysis, designed to deliver actionable insights into the metabolite's receptor binding characteristics.

Foundational Principles: A Multi-Pillar Approach

Our modeling strategy is built on a tripartite methodology—Docking, Dynamics, and Energetics—to ensure a comprehensive and validated assessment.

-

Molecular Docking: This initial step predicts the most probable binding orientation (pose) of this compound within the ligand-binding domain (LBD) of hGR and hMR. It serves as the crucial starting point for more computationally intensive analyses.[6]

-

Molecular Dynamics (MD) Simulation: While docking is static, biological systems are dynamic. MD simulations provide a temporal dimension, allowing us to observe the physical motions of the ligand-receptor complex over time.[7][8] This is essential for assessing the stability of the predicted binding pose and understanding how the receptor accommodates the ligand.[9]

-

Binding Free Energy Calculations: The final pillar quantifies the strength of the interaction. Using post-processing methods on the MD trajectory, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), we can estimate the binding free energy (ΔG), providing a quantitative comparison between different ligands and receptors.[10][11][12]

Workflow Overview Diagram

The following diagram illustrates the logical flow of the entire in silico protocol, from initial data sourcing to final analysis.

Caption: Decision tree for validating a predicted binding pose.

Part 3: Molecular Dynamics (MD) Simulation

MD simulation tests the stability of our docked complex in a more realistic, dynamic environment. An unstable complex will likely dissociate or undergo significant conformational changes during the simulation.

Protocol 3: MD Simulation with GROMACS

-

Topology Generation:

-

Protein: Use the pdb2gmx tool in GROMACS to generate a topology for the receptor, selecting a modern force field like CHARMM36m or AMBER14SB. [13]These force fields are well-parameterized for proteins.

-

Ligand: Generate topology and parameter files for this compound. This is a critical step for non-standard molecules. A reliable method is to use a server like CGenFF, which provides CHARMM-compatible parameters. [14][13]2. System Building:

-

Complex Creation: Merge the coordinate files of the receptor and the selected ligand pose into a single complex structure file. [15] * Solvation: Place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the edge) and solvate it with a water model like TIP3P.

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge, which is a requirement for many simulation algorithms. 3. Simulation Execution:

-